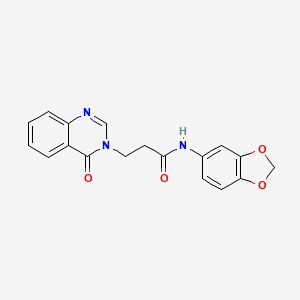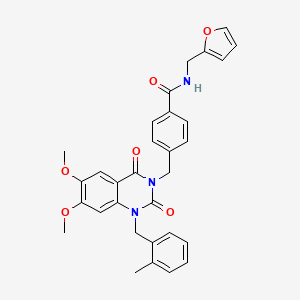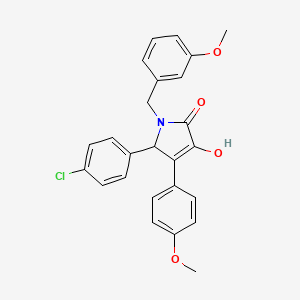![molecular formula C17H16ClN5O3 B11271471 5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271471.png)
5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, automated synthesis for the amination, and large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenated reagents or organometallic compounds can be used under conditions such as reflux or in the presence of catalysts like palladium (Pd).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery programs.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Triazole derivatives have been studied for their ability to inhibit enzymes and receptors involved in various diseases, making this compound a candidate for further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The compound’s molecular structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide: Lacks the dimethoxyphenyl group, potentially altering its biological activity.
N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 2-chlorophenylamino group, which may affect its interaction with biological targets.
5-[(2-bromophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Substitution of chlorine with bromine could influence its reactivity and biological properties.
Uniqueness
The unique combination of the 2-chlorophenylamino and 3,5-dimethoxyphenyl groups in this compound provides a distinct set of chemical and biological properties. This combination can enhance its ability to interact with specific biological targets, potentially leading to improved efficacy in its applications.
Properties
Molecular Formula |
C17H16ClN5O3 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O3/c1-25-11-7-10(8-12(9-11)26-2)19-17(24)15-16(22-23-21-15)20-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
RBMANSFBRIHSLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11271389.png)
![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271394.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11271397.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B11271404.png)
![2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B11271407.png)
![2-({5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B11271413.png)

![N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B11271423.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11271433.png)
![N-(Butan-2-YL)-3-[(6-phenylpyridazin-3-YL)amino]benzamide](/img/structure/B11271439.png)
methanone](/img/structure/B11271440.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11271457.png)

